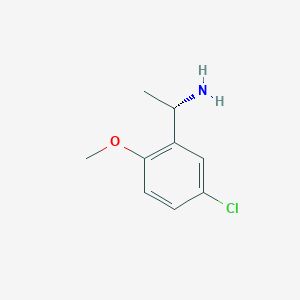

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine: is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine: has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine: can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds like (1S)-1-(5-Chloro-2-methoxyphenyl)propan-1-amine or (1S)-1-(5-Chloro-2-methoxyphenyl)butan-1-amine.

Biological Activity

(1S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine, also known as a chloro-substituted phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with neurotransmitter systems, antibacterial properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol

- Functional Groups : Chloro group at the 5-position and a methoxy group at the 2-position on the phenyl ring.

These structural features are significant as they influence the compound's interaction with biological targets, particularly in the central nervous system (CNS).

Preliminary studies suggest that this compound may act as a ligand for specific neurotransmitter receptors. Its amine functionality is associated with interactions at receptor sites, which can modulate neurotransmitter release and uptake, potentially affecting neurological functions. For example, compounds with similar structures often exhibit selectivity towards serotonin receptors, indicating that this compound may have implications in treating mood disorders or anxiety-related conditions .

Neurotransmitter Interaction

Research indicates that compounds like this compound can influence various physiological processes through their interaction with neurotransmitter systems. Studies have shown that such compounds can:

- Modulate serotonin and dopamine receptor activity.

- Influence synaptic plasticity and neurotransmission dynamics.

Antibacterial Properties

In addition to its neuroactive potential, this compound has been evaluated for antibacterial activity. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for structurally similar compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential antibacterial properties .

Study on Neuroactive Compounds

A study aimed at identifying new neuroactive compounds highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that introducing specific substituents could significantly affect receptor binding affinity and selectivity. The study emphasized that this compound could serve as a lead compound for further modifications to improve efficacy in CNS applications .

Antimicrobial Activity Exploration

Another research effort focused on synthesizing derivatives of phenethylamines to evaluate their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against various pathogens, reinforcing the idea that this compound may possess similar antimicrobial potential. The study provided MIC values for related compounds, demonstrating significant antibacterial effects .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxyphenylamine | Similar aromatic ring; lacks ethyl group | Neurotransmitter receptor modulation |

| Phenylethylamine | Basic structure; no chloro or methoxy | Stimulant effects; less selective |

| 2-Methoxyphenylpropan-1-amine | Similar amine functionality; different substitution pattern | Potentially similar activity but varied potency |

This comparison highlights how the unique combination of substituents in this compound may enhance its selectivity and potency at certain biological targets compared to other compounds.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-(5-chloro-2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |

InChI Key |

NDNZHQUDSYIJBX-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)OC)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.